Destruxin D

Vue d'ensemble

Description

Destruxin D is a type of destruxin, which are cyclodepsipeptidic mycotoxins isolated from the entomopathogenic fungus Metarhizium . Destruxins, including Destruxin D, are known for their biological activities, including insecticidal, anti-viral, and phytotoxic activities . They also exhibit immunosuppressive, antitumor, and antiresorptive activities .

Synthesis Analysis

The total synthesis of destruxin E, a type of destruxin, was achieved using solid-phase synthesis that enables a combinatorial synthesis of destruxin analogs . In the synthesis of destruxin E and its analogs, the hydroxyacid–proline (HA1–Pro2) dipeptide with an acetonide-protected diol moiety was synthesized in an asymmetric manner, and the protected diol was converted to an epoxide after macrocyclization .

Molecular Structure Analysis

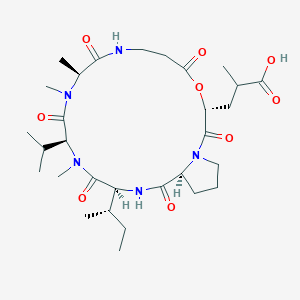

Destruxin E, a type of destruxin, is a 19-membered cyclodepsipeptide, and consists of five amino acid residues (β-alanine (Ala), N -methyl-alanine (MeAla), N -methyl-valine (MeVal), isoleucine (Ile), and proline (Pro)) and α-hydroxy acid derivative containing a terminal epoxide in the side chain .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of destruxin E include the use of Shiina’s macrolactonization as a key reaction . Combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution were successful .

Applications De Recherche Scientifique

Fungal Peptide Destruxin in Insect Immune Suppression

Destruxin A, a cyclic depsipeptide related to Destruxin D, plays a role in suppressing the innate immune response in insects. Studies using Drosophila melanogaster (fruit fly) have shown that Destruxin A reduces the expression of antimicrobial peptides, thereby weakening the fly's humoral immune response. This finding indicates the potential use of Destruxins in biological control of insect populations (Pal, St. Leger, & Wu, 2007).

Genetic Basis of Destruxin Production

Understanding the genetic basis for Destruxin production in fungi like Metarhizium robertsii is crucial for potential applications. Research has identified a gene responsible for Destruxin biosynthesis, which can help in genetically engineering fungi for specific applications, such as pest control (Donzelli, Krasnoff, Sun-Moon, Churchill, & Gibson, 2012).

Inhibition of Arboviruses

Destruxin A exhibits inhibitory effects on the replication of arboviruses in Aedes albopictus C6/36 cell line. This suggests a potential application of Destruxins in controlling viral infections in insects (Kopecký, Maťha, & Jegorov, 1992).

Biosynthesis and Biological Activity

The study of Destruxins' biosynthesis and biological activities, such as insecticidal and phytotoxic effects, is vital for their application in agriculture and pest management. This research provides foundational knowledge for the development of Destruxin-based biopesticides (Pedras, Zaharia, & Ward, 2002).

Development and Applications Overview

Destruxins have shown a range of biological activities, including antitumoral, antiviral, and insecticidal effects. This review of the research progress on Destruxins highlights their potential applications in various fields, including as biocontrol agents and in medical therapy (Liu & Tzeng, 2012).

Interaction with Proteins in Insects

Destruxin A's interaction with heat shock proteins (HSPs) in Bombyx mori cells suggests a mechanism by which it affects insects. Such interactions could be explored for developing targeted pest control strategies (Zhang, Hu, Xiao, Ou, & Hu, 2017).

Mécanisme D'action

Destruxin A, a type of destruxin, is known to cause silkworm hemocytes to undergo morphological changes . It can induce the expression of four heat shock proteins in Bm12 cells but only binds to BmHSCP . Destruxin B suppresses hepatocellular carcinoma cell growth and induces apoptosis by inhibiting the Wnt/β-catenin signaling pathway .

Orientations Futures

Future research could focus on further elucidating the structure-activity relationships of destruxins through the synthesis and biological evaluation of various destruxin analogs . Additionally, conditions that influence the production of destruxins could be investigated, as this could reveal strategies for producing novel compounds or precursors suitable for synthetic biology .

Propriétés

IUPAC Name |

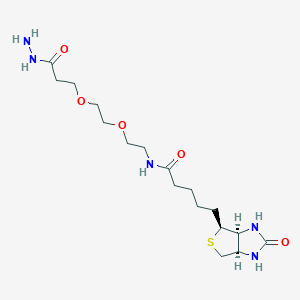

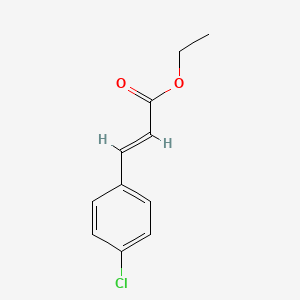

3-[(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N5O9/c1-9-17(4)23-28(40)34(8)24(16(2)3)29(41)33(7)19(6)25(37)31-13-12-22(36)44-21(15-18(5)30(42)43)27(39)35-14-10-11-20(35)26(38)32-23/h16-21,23-24H,9-15H2,1-8H3,(H,31,37)(H,32,38)(H,42,43)/t17-,18?,19-,20-,21+,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVZRLMVNARECX-ATPFRWRASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Destruxin D | |

CAS RN |

27482-50-4 | |

| Record name | Destruxin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027482504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESTRUXIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76T022A8IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B3028622.png)